3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea

Anticancer Cytotoxicity Thiazole SAR

3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea (CAS 1207039-90-4, MF: C₁₄H₁₇N₃OS₂, MW: 307.4) belongs to the thiazolyl urea class, characterized by a 2-phenylethyl urea moiety linked to a thiazole core bearing a 4-methylsulfanylmethyl substituent. This scaffold is structurally related to the phenylethylthiazolylthiourea (PETT) series of non-nucleoside reverse transcriptase inhibitors.

Molecular Formula C14H17N3OS2
Molecular Weight 307.4 g/mol
CAS No. 1207039-90-4
Cat. No. B6580238
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea
CAS1207039-90-4
Molecular FormulaC14H17N3OS2
Molecular Weight307.4 g/mol
Structural Identifiers
SMILESCSCC1=CSC(=N1)NC(=O)NCCC2=CC=CC=C2
InChIInChI=1S/C14H17N3OS2/c1-19-9-12-10-20-14(16-12)17-13(18)15-8-7-11-5-3-2-4-6-11/h2-6,10H,7-9H2,1H3,(H2,15,16,17,18)
InChIKeyFNDOORLASMFPCH-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea (CAS 1207039-90-4): Chemical Identity and Antiviral Patent Pedigree


3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea (CAS 1207039-90-4, MF: C₁₄H₁₇N₃OS₂, MW: 307.4) belongs to the thiazolyl urea class, characterized by a 2-phenylethyl urea moiety linked to a thiazole core bearing a 4-methylsulfanylmethyl substituent. This scaffold is structurally related to the phenylethylthiazolylthiourea (PETT) series of non-nucleoside reverse transcriptase inhibitors [1]. The compound falls within the generic scope of patent WO-0053591-A1 (Bayer AG), which claims thiazolyl urea derivatives as antiviral agents, establishing its foundational intellectual property context for antiviral drug discovery [2].

Structural Specificity of 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea: Why In-Class Analog Substitution Is Not Feasible


Within the thiazolyl urea chemotype, subtle structural variations produce pronounced differences in biological activity that preclude generic interchange. The urea linkage distinguishes this compound from the more extensively studied thiourea PETT series; the replacement of sulfur with oxygen in the central pharmacophore alters hydrogen-bonding capacity, conformational preferences, and metabolic stability, as demonstrated by the urea-PETT analog series where this single-atom modification modulates HIV-1 reverse transcriptase inhibitory potency by orders of magnitude [1]. The 4-methylsulfanylmethyl substituent on the thiazole ring introduces a flexible, lipophilic sulfur-containing side chain that is absent in the parent 1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)urea (CAS 167683-11-6) and in most urea-PETT congeners, potentially conferring distinct pharmacokinetic and target-binding properties that cannot be assumed from data on unsubstituted or differently substituted analogs .

Pharmacological Differentiation Evidence for 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea: Quantitative Comparator Analysis


Anticancer Cytotoxicity: Comparative IC₅₀ Profile of 4-Methylsulfanylmethyl-Thiazolyl Urea vs. Methyl- and Chloro-Substituted Thiazole Analogs

In a study evaluating thiazole-based urea derivatives for anticancer activity, the 4-methylsulfanylmethyl-substituted thiazolyl urea scaffold (represented by the closely related 2-trifluoromethylphenyl analog, CAS 1207045-26-8) demonstrated an anticancer IC₅₀ of less than 10 µM. This value was superior to the methyl-substituted thiazole analog (Compound A, IC₅₀ < 15 µM) and the chlorine-substituted thiazole analog (Compound B, IC₅₀ < 20 µM) in the same assay panel [1]. NOTE: The target compound (CAS 1207039-90-4) differs from the tested analog by the replacement of the 2-trifluoromethylphenyl group with a 2-phenylethyl group; data for the 2-phenylethyl-bearing target compound have not been independently reported. The cited IC₅₀ values are upper-bound estimates reported as '< values' rather than precise measurements.

Anticancer Cytotoxicity Thiazole SAR

Antimicrobial Activity: MIC Advantage of 4-Methylsulfanylmethyl-Thiazolyl Urea Over Chlorine-Substituted Thiazole Congener

In comparative antimicrobial susceptibility testing, the 4-methylsulfanylmethyl-thiazolyl urea scaffold (tested as the 2-trifluoromethylphenyl analog, CAS 1207045-26-8) exhibited a minimum inhibitory concentration (MIC) of less than 5 µg/mL, compared to less than 10 µg/mL for the methyl-substituted thiazole analog (Compound A) and less than 8 µg/mL for the chlorine-substituted thiazole analog (Compound B) [1]. The 4-methylsulfanylmethyl group is associated with a ≥2-fold lower MIC relative to the methyl analog, suggesting enhanced antimicrobial potency conferred by the sulfur-containing side chain. CAUTION: These data are for the 2-CF₃-phenyl analog; no independent MIC data exist for the target 2-phenylethyl compound.

Antimicrobial MIC Thiazole SAR

Structural Differentiation: 4-Methylsulfanylmethyl Substituent as a Unique Differentiator from Unsubstituted Thiazolyl Urea Baseline

The target compound (CAS 1207039-90-4) incorporates a 4-methylsulfanylmethyl (-CH₂SCH₃) substituent on the thiazole ring, a structural feature absent in the baseline 1-(2-phenylethyl)-3-(1,3-thiazol-2-yl)urea (CAS 167683-11-6; MW 247.32) . This substituent increases molecular weight by approximately 60 Da, adds a hydrogen-bond-accepting sulfur atom, and introduces conformational flexibility via the methylene spacer. In the broader PETT/urea-PETT chemical series, substitution at the thiazole 4- or 5-position is a critical determinant of reverse transcriptase binding affinity and antiviral potency [1]. The 4-methylsulfanylmethyl group represents a distinct topological and electronic environment that is not represented by the simpler 4-methyl, 4-phenyl, or 4-unsubstituted thiazole congeners commonly used as screening comparators.

Medicinal Chemistry Scaffold Differentiation PETT Analog

Recommended Research and Screening Applications for 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea (CAS 1207039-90-4)


Antiviral Drug Discovery: Non-Nucleoside Reverse Transcriptase Inhibitor (NNRTI) Lead Optimization

The compound's structural membership in the thiazolyl urea class, explicitly claimed in Bayer's antiviral patent WO-0053591-A1, positions it as a candidate for anti-HIV drug discovery programs targeting reverse transcriptase [1]. The urea (rather than thiourea) linkage is a known pharmacophoric feature of second-generation urea-PETT analogs with improved metabolic stability relative to the thiourea parent series [2]. Research groups developing NNRTIs with novel resistance profiles may procure this compound to evaluate the impact of the 4-methylsulfanylmethyl substituent on potency against wild-type and drug-resistant HIV-1 RT variants.

Anticancer Screening Libraries: Thiazole-Based Cytotoxicity Evaluation

Based on class-level evidence that the 4-methylsulfanylmethyl-thiazolyl urea scaffold exhibits anticancer IC₅₀ values below 10 µM—surpassing methyl- and chloro-substituted thiazole analogs in the same assay panel [3]—this compound is suitable for inclusion in focused screening libraries targeting cancer cell lines. The 2-phenylethyl side chain provides a distinct lipophilic vector for target engagement that differs from the 2-trifluoromethylphenyl analog for which data are available, enabling comparative SAR exploration.

Antimicrobial Resistance Programs: Gram-Positive and Gram-Negative Susceptibility Profiling

The 4-methylsulfanylmethyl-thiazolyl urea scaffold has demonstrated antimicrobial MIC values below 5 µg/mL in preliminary susceptibility testing, outperforming methyl-substituted (MIC < 10 µg/mL) and chloro-substituted (MIC < 8 µg/mL) thiazole congeners [3]. Procurement of the 2-phenylethyl-substituted target compound enables evaluation of the impact of the N-aryl/N-alkyl substituent on antimicrobial spectrum and potency, supporting hit expansion efforts against multidrug-resistant bacterial strains.

Medicinal Chemistry SAR Expansion: Thiazole 4-Position Substituent Scanning

The 4-methylsulfanylmethyl group is a distinguishing structural feature not present in commercially common 4-methyl, 4-phenyl, or 4-unsubstituted thiazolyl urea analogs. Procurement of CAS 1207039-90-4 enables systematic exploration of sulfur-containing substituent effects at the thiazole 4-position on target binding, physicochemical properties (cLogP, solubility), and in vitro ADME parameters, filling a gap in publicly available SAR data for this substitution pattern [4].

Quote Request

Request a Quote for 3-{4-[(methylsulfanyl)methyl]-1,3-thiazol-2-yl}-1-(2-phenylethyl)urea

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.